

TG4-155 vs. TG11-77 in Neuroinflammation Models: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: TG4-155
Cat. No.: B10765086

[Get Quote](#)

In the landscape of neuroinflammatory research, the prostaglandin E2 (PGE2) receptor subtype 2 (EP2) has emerged as a critical therapeutic target. Activation of the EP2 receptor, a downstream effector of the cyclooxygenase-2 (COX-2) pathway, is implicated in a cascade of inflammatory events that contribute to the pathology of various neurological disorders. This guide provides a detailed comparison of two notable EP2 receptor antagonists, **TG4-155** and TG11-77, for researchers, scientists, and drug development professionals.

Overview of TG4-155 and TG11-77

TG4-155 was identified as a potent and selective first-generation EP2 antagonist through high-throughput screening.[1][2] While effective, its utility in chronic in vivo studies was limited by a short plasma half-life and moderate brain penetration.[2][3] This led to the development of second-generation compounds, including TG11-77, which exhibits improved pharmacokinetic properties, making it more suitable for in vivo applications in chronic disease models.[1][4] Both compounds act as competitive antagonists of the EP2 receptor, thereby inhibiting the downstream signaling cascade initiated by PGE2.[1][3]

Comparative Efficacy and Potency

The following tables summarize the key quantitative data for **TG4-155** and TG11-77 based on available experimental data.

Table 1: In Vitro Pharmacological Profile

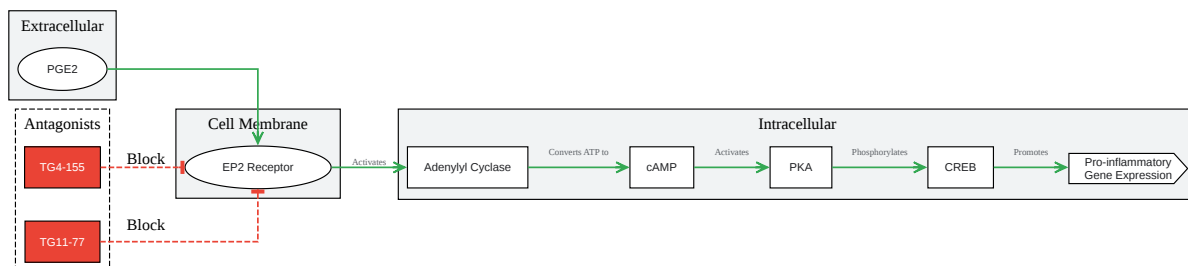
Parameter	TG4-155	TG11-77	Reference
Mechanism of Action	Competitive EP2 Antagonist	Competitive EP2 Antagonist	[1][3]
Potency (Schild KB)	2.4 nM	9.7 - 10 nM	[3][5]
Binding Affinity (Ki)	15 nM (human EP2)	Not explicitly stated	[3]
Selectivity	>4,730-fold for EP2 over EP4	>300-fold for EP2 over other prostanoid receptors (EP4, DP1, IP)	[3][5]

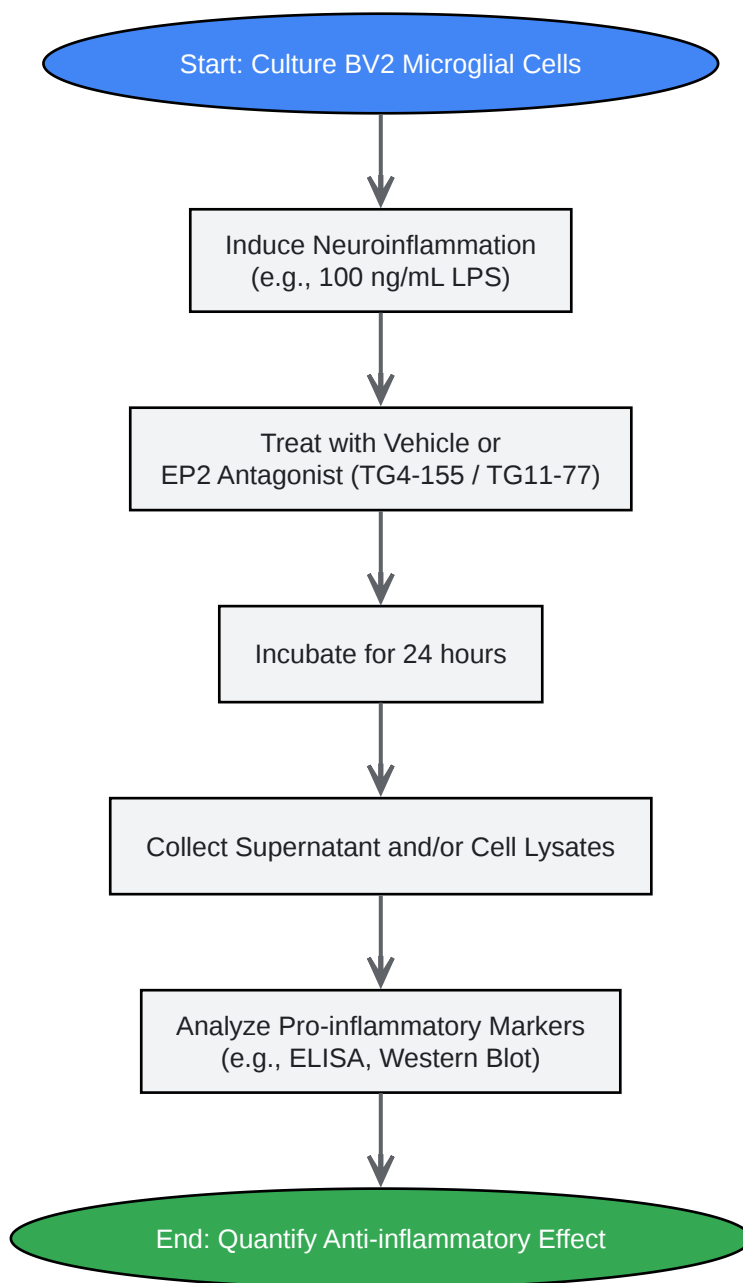
Table 2: In Vivo Pharmacokinetic and Efficacy Profile

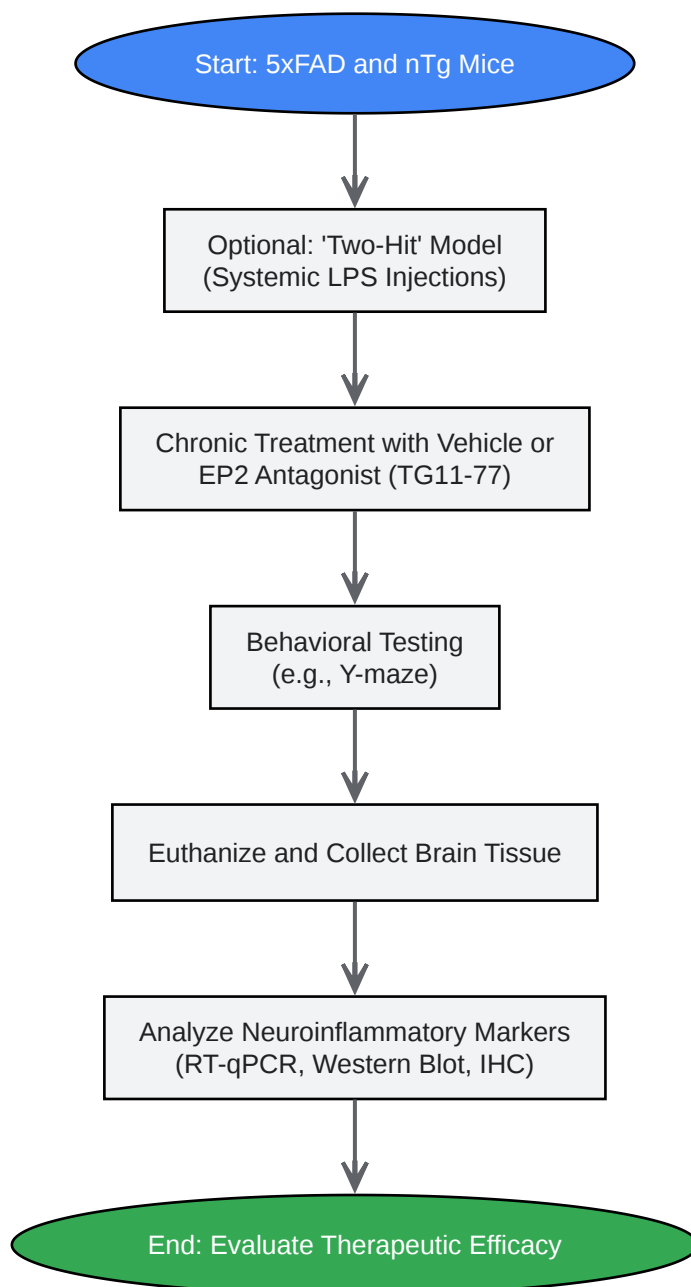
Parameter	TG4-155	TG11-77	Reference
Brain-to-Plasma Ratio	Moderate	0.4 - 4 (timing dependent)	[1][5][6]
Plasma Half-life	Short	2.4 hours (mice)	[2][5]
Oral Bioavailability	Not explicitly stated	Orally active	[5]
In Vivo Efficacy	Reduces neuroinflammation and neurodegeneration in acute models (e.g., status epilepticus)	Reduces cognitive deficits, mortality, and microgliosis in models of status epilepticus and Alzheimer's disease	[5][7][8][9]
Minimum Effective Dose (i.p.)	Not explicitly stated	8.8 mg/kg (in a model of status epilepticus)	[5][8]

Signaling Pathway and Mechanism of Action

Both **TG4-155** and TG11-77 exert their anti-inflammatory effects by blocking the interaction of PGE2 with the EP2 receptor. This receptor is a G-protein coupled receptor that, upon activation, primarily signals through the cAMP/PKA pathway, which can lead to the transcription of pro-inflammatory genes. By competitively inhibiting this interaction, these antagonists prevent the downstream signaling cascade that contributes to neuroinflammation.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin EP2 receptor antagonist ameliorates neuroinflammation in a two-hit mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical development of an EP2 antagonist for post-seizure cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TG4-155 vs. TG11-77 in Neuroinflammation Models: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10765086/docs#tg4-155-vs-tg11-77-in-neuroinflammation-models-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)